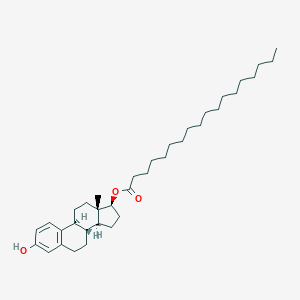

17-十八烷酸雌二醇酯

描述

Synthesis Analysis

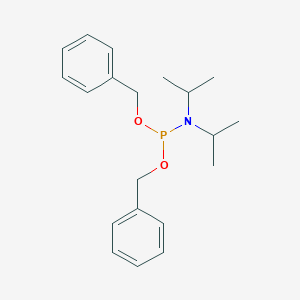

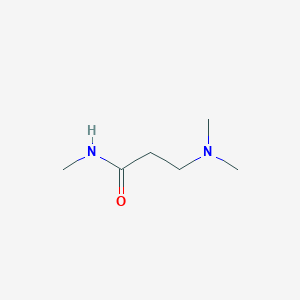

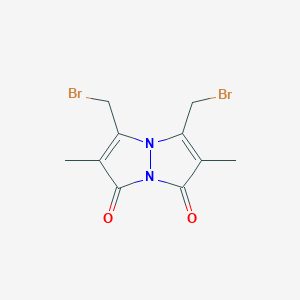

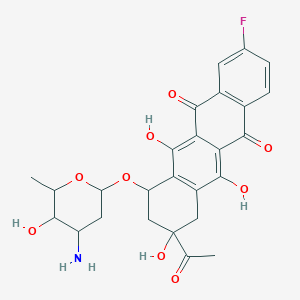

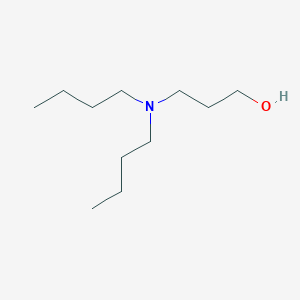

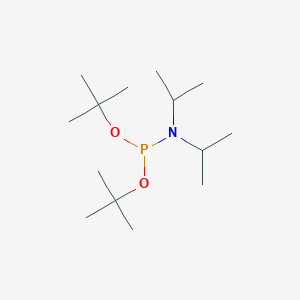

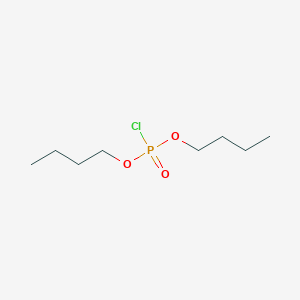

Estradiol derivatives, including those with alkynylamide side chains at the 17α position, have been synthesized from ethynylestradiol. These derivatives are produced through reactions such as the coupling of acetylide ions with carbon dioxide and bromoalkyl ortho esters, showcasing methods that might similarly apply to the synthesis of Estradiol 17-O-Octadecanoate (Poirier et al., 1991).

Molecular Structure Analysis

The molecular structure of estradiol derivatives has been explored through studies such as the X-ray crystallography of human estrogenic 17 beta-hydroxysteroid dehydrogenase, providing insights into the arrangement of atoms and the three-dimensional shape of molecules closely related to Estradiol 17-O-Octadecanoate (Ghosh et al., 1995).

Chemical Reactions and Properties

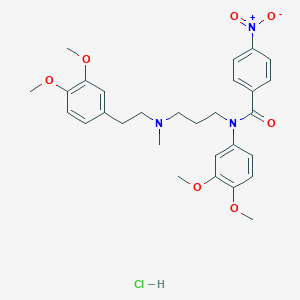

The chemical reactivity and interactions of estradiol derivatives, such as those involving estrogen receptors, highlight the complex biochemical pathways influenced by these molecules. Studies on various derivatives have helped to understand how structural modifications can affect their biological activity, providing a basis for predicting the behavior of Estradiol 17-O-Octadecanoate in biochemical contexts (Sedlák et al., 2013).

Physical Properties Analysis

The physical properties, including solubility and stability, of Estradiol 17-O-Octadecanoate can be inferred from studies on similar estradiol derivatives. For instance, the formation of inclusion complexes with cyclodextrins to improve water solubility of estradiol indicates strategies that could enhance the physical properties of Estradiol 17-O-Octadecanoate for various applications (Mazurek et al., 2023).

Chemical Properties Analysis

Understanding the chemical properties of Estradiol 17-O-Octadecanoate involves examining its reactivity, interaction with other molecules, and the potential for forming derivatives. Research on estradiol and its interactions with adenosine moieties to inhibit specific enzymes provides a glimpse into the chemical versatility and potential therapeutic applications of estradiol-based compounds, including Estradiol 17-O-Octadecanoate (Poirier et al., 2005).

科学研究应用

雌激素活性评估: 17-十八烷酸雌二醇酯已被研究其雌激素活性。Laws 等人 (2000) 使用大鼠的 3 天子宫肥大试验等体内方法评估了包括合成雌激素在内的各种化学品的雌激素活性。本研究提供了对 17-十八烷酸雌二醇酯等化合物的雌激素活性的见解 (Laws 等,2000)。

在环境样品中的检测: Dai 和 Liu (2017) 开发了一种生物传感器,用于检测环境和医疗保健环境中的类似化合物 17 β-雌二醇。该生物传感器可以检测雌激素污染物并监测用于医疗保健应用的雌激素水平 (Dai & Liu,2017)。

学习和记忆改善: Phan 等人 (2012) 研究了低剂量 17β-雌二醇对学习范式和海马树突棘的影响。本研究突出了 17-十八烷酸雌二醇酯等雌激素化合物在改善学习和记忆中的潜力 (Phan 等,2012)。

卵巢切除术和激素替代研究: Ström 等人 (2012) 在动物模型中使用 17β-雌二醇来了解雌激素替代的影响。此类研究与 17-十八烷酸雌二醇酯在了解激素疗法方面相关 (Ström 等,2012)。

神经退行性疾病中的神经保护: Harms 等人 (2001) 研究了 17 β-雌二醇在各种神经退行性疾病模型中的神经保护潜力。这些发现适用于 17-十八烷酸雌二醇酯,以探索其在神经保护疗法中的潜力 (Harms 等,2001)。

环境影响: Caldwell 等人 (2008) 讨论了 17-十八烷酸雌二醇酯等合成雌激素的环境影响,强调了监测和控制其环境存在的重要性 (Caldwell 等,2008)。

对神经结构的影响: Hao 等人 (2006) 探讨了雌激素如何改变前额叶皮层中的棘状突数量和形态,这与 17-十八烷酸雌二醇酯对脑结构的潜在影响有关 (Hao 等,2006)。

血管作用: Hillebrand 等人 (2006) 研究了 17β-雌二醇对人内皮细胞的影响,表明 17-十八烷酸雌二醇酯具有潜在的血管应用 (Hillebrand 等,2006)。

精子获能和生殖: Bosáková 等人 (2018) 研究了 17β-雌二醇在精子获能中的作用,这可能与 17-十八烷酸雌二醇酯在生殖研究中的相关性有关 (Bosáková 等,2018)。

土壤相互作用和环境归趋: Casey 等人 (2005) 研究了雌激素激素在土壤中的相互作用和转化,提供了对 17-十八烷酸雌二醇酯等化合物的环境归趋的见解 (Casey 等,2005)。

安全和危害

未来方向

属性

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-34-24-23-33-32-21-19-28-27-29(37)20-22-30(28)31(32)25-26-36(33,34)2/h20,22,27,31-34,37H,3-19,21,23-26H2,1-2H3/t31-,32-,33+,34+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIADYVOYCQRXRE-IMTRJTTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401002548 | |

| Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estradiol 17-O-Octadecanoate | |

CAS RN |

82205-00-3 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82205-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol-17-stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082205003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRADIOL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59G2KR8QBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。